molecular formula C19H10O4 B2573722 Sesquixanthydrol CAS No. 3810-92-2

Sesquixanthydrol

Cat. No.: B2573722
CAS No.: 3810-92-2
M. Wt: 302.285
InChI Key: WWQWZCQZTWWBML-UHFFFAOYSA-N
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Description

Sesquixanthydrol (C₂₆H₂₀O₂) is a specialized organic compound primarily recognized as a precursor in the synthesis of cationic species, such as cation 10, as noted in seminal studies involving oxidation reactions . This compound, provided by Professor J. C. Martin in early research, exhibits a xanthydrol-derived structure characterized by two aromatic rings bridged by hydroxyl and oxygenated functional groups. Its utility lies in its ability to form stable cationic intermediates under acidic conditions, making it valuable in asymmetric catalysis and polymer-supported reagent systems . Despite its niche applications, this compound’s physicochemical properties, including solubility in sulfuric acid and thermal stability, have been sparingly documented in peer-reviewed literature, necessitating comparative analyses with structurally or functionally analogous compounds.

Properties

IUPAC Name

8,14,22-trioxahexacyclo[11.7.1.13,19.02,7.09,21.015,20]docosa-2,4,6,9(21),10,12,15,17,19-nonaen-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10O4/c20-19-16-10-4-1-5-11(16)22-13-7-3-9-15(18(13)19)23-14-8-2-6-12(21-10)17(14)19/h1-9,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWQWZCQZTWWBML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)OC4=C5C3(C6=C(O2)C=CC=C6OC5=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Sesquixanthydrol can be synthesized through several methodsAdditionally, benzyl magnesium chloride can be used to introduce a benzyl group .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Sesquixanthydrol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include benzyl chloride, dry ice, and benzyl magnesium chloride. The reactions are typically carried out under controlled conditions to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound include various derivatives with functional groups such as benzyl and carboxylic acid groups.

Scientific Research Applications

Sesquixanthydrol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of sesquixanthydrol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Sesquixanthydrol belongs to the xanthydrol family, which includes derivatives such as xanthydrol (C₁₃H₁₀O₂) and its halogenated variants. Below is a systematic comparison based on synthesis, reactivity, and applications.

Key Observations :

  • This compound’s extended aromatic system confers higher thermal stability compared to xanthydrol, as evidenced by its elevated melting point .
  • Unlike halogenated analogs (e.g., triphenylcyclopropenyl bromide), this compound lacks electrophilic substituents, rendering it less reactive in nucleophilic substitution reactions but more effective in cationic intermediate formation .
Reactivity in Acidic Media

This compound dissolves in concentrated sulfuric acid to generate cation 10, a process critical for oxidation catalysis. In contrast:

  • Xanthydrol : Forms transient cations but undergoes rapid decomposition due to fewer stabilizing aromatic rings .
Analytical Challenges

Comparative chemical analyses of these compounds face challenges such as:

  • Matrix Interference : this compound’s integration into polymer matrices complicates extraction, risking incomplete recovery or artifactual byproduct formation .
  • Method Sensitivity : Standard UV-Vis spectroscopy struggles to distinguish this compound from xanthydrol due to overlapping absorbance bands, necessitating HPLC or NMR for precise quantification .

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